2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide
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Overview
Description
2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation and carboxamide formation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine derivatives
Comparison: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide is unique due to its specific halogenation pattern and carboxamide functional group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H4BrClN4O |
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Molecular Weight |
275.49 g/mol |
IUPAC Name |
2-bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide |
InChI |
InChI=1S/C7H4BrClN4O/c8-4-2-13-7(12-4)5(9)3(1-11-13)6(10)14/h1-2H,(H2,10,14) |
InChI Key |
CMZWRHLKDIIFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1N=CC(=C2Cl)C(=O)N)Br |
Origin of Product |
United States |
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